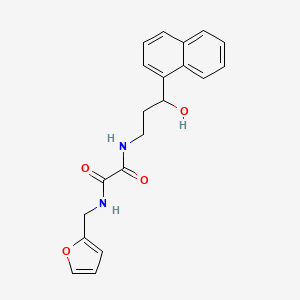

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Description

N1-(Furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(=O)-C(=O)-N) flanked by two distinct substituents: a furan-2-ylmethyl group and a 3-hydroxy-3-(naphthalen-1-yl)propyl chain. The hydroxyl group in the propyl chain may contribute to hydrogen bonding or metabolic stability .

While direct biological data for this compound are absent in the provided evidence, structurally related oxalamides are documented in pharmacological contexts, such as enzyme inhibition (e.g., soluble epoxide hydrolase inhibitors) and flavor enhancement (e.g., umami agonists) .

Properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-18(17-9-3-6-14-5-1-2-8-16(14)17)10-11-21-19(24)20(25)22-13-15-7-4-12-26-15/h1-9,12,18,23H,10-11,13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKNRKUSYCEECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:

Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.

Preparation of the Naphthalen-1-yl Propylamine: This involves the reaction of naphthalene with a suitable alkylating agent followed by reduction to yield the desired amine.

Coupling Reaction: The final step involves the coupling of the two amines with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to activate the hydroxyl group for substitution.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Corresponding amines and reduced oxalamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

The following table compares structural features, synthesis methodologies, and inferred applications of N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide with analogous oxalamides from the evidence:

Structural and Functional Insights

- Aromatic vs. Aliphatic Substituents: The furan-2-ylmethyl group in the target compound contrasts with adamantyl (rigid aliphatic) or chlorophenyl (electron-withdrawing aromatic) groups in analogs. Furan’s oxygen atom may enhance solubility compared to adamantyl but reduce it relative to pyridyl or hydroxylated analogs .

Hydroxyl Group Role :

Synthesis Complexity :

- Most oxalamides are synthesized via oxalyl chloride-mediated coupling of amines, followed by purification via flash chromatography or recrystallization (yields: 23–95%) . The target compound’s synthesis likely follows this route but may require optimization due to steric hindrance from the naphthalene group.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C23H24N2O3

- Molecular Weight : 376.4 g/mol

- CAS Number : 1421527-93-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar oxalamide structures often exhibit:

- Anticancer Activity : Many oxalamides have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial and fungal strains, suggesting a potential role in treating infections.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the table below:

| Activity Type | Tested Organisms/Cells | IC50/Activity Level | Reference |

|---|---|---|---|

| Anticancer | HeLa (cervical cancer) | IC50 < 10 µM | |

| Antifungal | Candida albicans | MIC 20 µg/ml | |

| Antibacterial | E. coli | MIC 15 µg/ml |

Case Studies and Research Findings

- Anticancer Activity : A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against HeLa cells, with an IC50 value below 10 µM, suggesting strong potential for further development as an anticancer agent.

- Antimicrobial Studies : In vitro tests demonstrated that this compound showed notable antimicrobial activity against both bacterial and fungal strains. For instance, it achieved a minimum inhibitory concentration (MIC) of 20 µg/ml against Candida albicans, indicating its potential utility in treating fungal infections.

- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, as well as inhibit microbial growth by disrupting cell membrane integrity.

Q & A

Q. Optimization Tips :

- Maintain temperatures between 0–25°C during coupling to minimize side-product formation .

- Monitor reaction progress via TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) .

Basic: Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the furan methyl (δ 4.2–4.5 ppm), naphthalene protons (δ 7.2–8.5 ppm), and hydroxyl group (δ 1.8–2.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (MS) :

- High-resolution ESI-MS (electrospray ionization) confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy :

- Identify key functional groups: amide C=O stretch (~1650 cm⁻¹), hydroxyl O-H (~3300 cm⁻¹), and furan ring vibrations (~1500 cm⁻¹) .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced: How do the furan and naphthalene moieties influence the compound’s reactivity and bioactivity?

Answer:

- Reactivity :

- The furan ring is susceptible to electrophilic substitution (e.g., bromination at the 5-position) and oxidation (forming diketones under strong oxidizing agents) .

- The naphthalene group enhances π-π stacking interactions, influencing binding to aromatic residues in enzymes or receptors .

- Bioactivity :

- Anticancer Potential : Naphthalene’s hydrophobicity may improve membrane permeability, while the furan group could participate in hydrogen bonding with target proteins .

- Enzyme Inhibition : Computational docking studies suggest the oxalamide backbone interacts with catalytic sites (e.g., kinases or proteases) .

Q. Experimental Design :

- Perform SAR (structure-activity relationship) studies by synthesizing analogs with modified substituents (e.g., replacing naphthalene with benzene) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardized Assays :

- Use cell lines with consistent genetic backgrounds (e.g., ATCC-certified HepG2 for cytotoxicity studies) .

- Validate purity (>95%) via HPLC and elemental analysis .

Dose-Response Analysis :

- Compare IC₅₀ values across multiple studies to identify outliers (e.g., discrepancies due to solvent effects like DMSO concentration) .

Mechanistic Follow-Up :

- Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target binding affinity, bypassing cell-based variability .

Case Study : A study on similar oxalamides showed conflicting cytotoxicity results resolved by controlling serum content in cell culture media .

Advanced: What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

Answer:

- Molecular Docking :

- Software: AutoDock Vina or Schrödinger Glide.

- Apply to identify potential binding pockets in targets like PARP-1 or HDACs, using the naphthalene moiety for hydrophobic anchoring .

- MD Simulations :

- Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-target complexes .

- ADMET Prediction :

- Tools: SwissADME, pkCSM.

- Predict logP (lipophilicity) and CYP450 metabolism, critical for optimizing bioavailability .

Validation : Compare computational results with experimental SPR or microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.